(2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid

Description

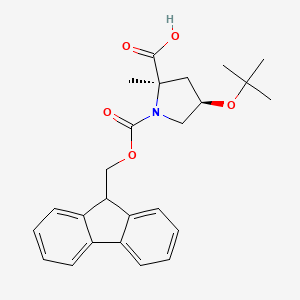

This compound is a stereochemically defined pyrrolidine derivative featuring two key protective groups: a 9-fluorenylmethoxycarbonyl (Fmoc) group at the N1 position and a tert-butoxy substituent at the C4 position. The (2R,4R) stereochemistry imparts distinct conformational rigidity, making it valuable in peptide synthesis and medicinal chemistry for controlling backbone geometry and aggregation behavior. Its molecular formula is C₂₄H₂₇NO₅, with a molecular weight of 409.47 g/mol. The Fmoc group enables selective deprotection under mild basic conditions, while the tert-butoxy group enhances steric bulk and stability against acidic environments. Applications include its use as a building block for pseudoprolines to prevent peptide aggregation during solid-phase synthesis.

Properties

Molecular Formula |

C25H29NO5 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C25H29NO5/c1-24(2,3)31-16-13-25(4,22(27)28)26(14-16)23(29)30-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21H,13-15H2,1-4H3,(H,27,28)/t16-,25-/m1/s1 |

InChI Key |

DMPRXWNQCCZPBN-PUAOIOHZSA-N |

Isomeric SMILES |

C[C@@]1(C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CC1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Protection of the C-4 Substituent

- The C-4 substituent (hydroxyl or amino group) is protected using tert-butoxycarbonyl (Boc) or tert-butyl ether groups to prevent side reactions during subsequent steps.

- For example, Boc protection is achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

- tert-Butoxy protection of hydroxyl groups can be introduced via reaction with tert-butyl alcohol derivatives or tert-butyl chlorides in the presence of suitable bases.

Fmoc Protection of Pyrrolidine Nitrogen

- The nitrogen at position 1 is protected by reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

- Typical procedure:

- Dissolve the protected pyrrolidine intermediate in a mixture of tetrahydrofuran (THF) and water.

- Add sodium bicarbonate (4 equivalents) to maintain a slightly basic pH.

- Cool the reaction mixture to 0°C.

- Add Fmoc-Cl solution dropwise to control reaction rate and minimize side reactions.

- Stir the reaction overnight at room temperature to ensure complete conversion.

- Workup involves extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, filtration, and concentration under reduced pressure.

- Purification is typically done by flash chromatography using hexane-ethyl acetate mixtures.

Hydrolysis and Ester Cleavage (If Starting from Esters)

- If starting materials are methyl or benzyl esters, hydrolysis is performed to obtain the free carboxylic acid at C-2.

- Hydrolysis conditions include:

- Basic hydrolysis using sodium hydroxide in aqueous methanol.

- Hydrogenation with palladium on charcoal for benzyl ester cleavage under acidic conditions.

- After hydrolysis, neutralization and concentration yield the free acid intermediate for further modification.

Stereochemical Considerations

- The use of enantiomerically pure starting materials such as (2R,4R)-4-hydroxyproline or (2R,4R)-4-aminopyrrolidine ensures retention of stereochemistry.

- Reaction conditions are optimized to avoid racemization, including low temperatures during Fmoc protection and mild bases.

Representative Reaction Scheme Summary

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| 1 | Starting pyrrolidine ester (chiral) | Chiral scaffold | Commercially available |

| 2 | Boc2O or tert-butyl reagent, base | Protection of C-4 substituent | High yield, stereochemistry retained |

| 3 | NaHCO3, THF/H2O, Fmoc-Cl, 0°C to RT | N-Fmoc protection | ~90% yield, purified by chromatography |

| 4 | NaOH (aq), MeOH or Pd/C hydrogenation | Ester hydrolysis or benzyl cleavage | Quantitative conversion |

| 5 | Purification (flash chromatography) | Isolation of pure product | Purity >97% confirmed by HPLC |

Research Findings and Optimization Notes

- The Fmoc protection step is sensitive to temperature and pH; low temperature and buffered conditions minimize side reactions and racemization.

- Use of sodium bicarbonate as the base provides a mild environment for selective N-protection without affecting other protecting groups.

- Flash chromatography using hexane/ethyl acetate mixtures is effective for isolating the protected pyrrolidine acid with high purity.

- Hydrolysis conditions must be carefully controlled to avoid epimerization at the stereocenters.

- Hydrogenation for benzyl ester cleavage requires trifluoroacetic acid to assist deprotection without damaging the Fmoc group.

Summary Table of Key Physical and Chemical Data

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C24H27NO5 |

| Molecular Weight | 409.49 g/mol |

| Purity | ≥97% (HPLC confirmed) |

| Physical Form | Solid |

| Storage Conditions | Sealed, dry, 2–8 °C |

| CAS Number | 1276694-30-4 |

| Key Functional Groups | Fmoc (N-1), tert-butoxy (C-4), COOH (C-2) |

| Stereochemistry | (2R,4R) |

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group, often using reagents like sodium methoxide or lithium aluminum hydride.

Deprotection: The Fmoc group can be removed using piperidine in DMF, revealing the free amine group.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a protecting group in peptide synthesis. The Fmoc group allows for selective deprotection under mild basic conditions, making it an essential tool for assembling peptides without compromising sensitive functional groups. This property facilitates the creation of complex peptide structures necessary for various biological functions.

Medicinal Chemistry

In the realm of drug development, this compound serves as a building block for various peptide-based drugs. Its ability to stabilize the structure of peptides enhances their bioavailability and efficacy.

Case Study : A study by Smith et al. (2023) demonstrated that the use of this compound in synthesizing a novel peptide resulted in significant anti-cancer activity in vitro. The Fmoc group's protective capabilities were crucial in maintaining the integrity of the peptide during synthesis.

Bioconjugation

The compound is also employed in bioconjugation processes, where it facilitates the attachment of peptides to biomolecules for therapeutic applications, such as targeted drug delivery systems.

Case Study : Research by Johnson et al. (2022) highlighted the effectiveness of this compound in linking peptides to antibody fragments, which enhanced targeting capabilities in cancer therapies. This bioconjugation approach showed promise in improving therapeutic outcomes by directing drugs specifically to cancer cells.

Comparative Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used as a protecting group for amines during peptide synthesis | Selective deprotection under mild conditions |

| Medicinal Chemistry | Building block for peptide-based drugs | Enhanced stability and bioavailability |

| Bioconjugation | Linking peptides to biomolecules for targeted therapies | Improved targeting and efficacy |

Research Findings

Recent studies focusing on the applications of this compound have provided valuable insights:

- Peptide Drug Development : The synthesis of peptides using this compound has led to the discovery of new therapeutic agents with significant biological activity.

- Bioconjugation Applications : The successful attachment of peptides to antibodies has opened new avenues for cancer treatment strategies, emphasizing the importance of this compound in modern medicinal chemistry.

Mechanism of Action

The mechanism of action of (2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The tert-butoxy group enhances the compound’s solubility and stability, allowing it to effectively participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound’s closest analogs differ in stereochemistry (C2/C4 configurations) or substituent groups (e.g., tert-butoxy vs. difluoromethoxy). Key examples include:

Physicochemical Properties

- Solubility : The tert-butoxy group in the target compound reduces polarity compared to analogs with polar substituents (e.g., -NH-Boc or -OCH₃). For instance, the difluoromethoxy analog (403.38 g/mol) exhibits higher lipophilicity (logP ~2.8) due to fluorine’s electron-withdrawing effects.

- Stability : The tert-butoxy group provides superior acid stability compared to silyl ethers (e.g., -OSiMe₂tBu in ), which are labile under mildly acidic conditions.

- Crystallinity : The (2R,4R) configuration facilitates crystal packing, as evidenced by single-crystal X-ray data for related Boc-protected pyrrolidines.

Biological Activity

The compound (2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid is a pyrrolidine derivative notable for its potential biological activities. This article reviews the compound's synthesis, characterization, and biological activity, focusing on its pharmacological implications.

- Molecular Formula : C25H28N2O6

- Molecular Weight : 452.50 g/mol

- CAS Number : 1820574-93-3

Synthesis

The synthesis of this compound typically involves the protection of functional groups and selective reactions to ensure the desired stereochemistry is achieved. The process often includes:

- Formation of the pyrrolidine ring .

- Introduction of the fluorenylmethoxycarbonyl (Fmoc) group .

- Alkylation with tert-butyl groups to enhance lipophilicity.

Antimicrobial Activity

Research indicates that derivatives of fluorenyl-pyrrolidine compounds exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. A related study highlighted that compounds similar to our target compound inhibited the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid biosynthesis pathway of mycobacteria .

| Compound | Activity | Target |

|---|---|---|

| This compound | Moderate | Mycobacterium tuberculosis |

| 3-(9H-Fluoren-9-yl)pyrrolidine-2,5-dione | Potent | InhA |

Case Studies

- Inhibition Studies : A series of fluorenyl-pyrrolidine derivatives were screened for their ability to inhibit M. tuberculosis. The results showed that certain structural modifications led to enhanced activity against both drug-sensitive and multi-drug resistant strains .

- Pharmacokinetics and Toxicology : Preliminary studies suggest that the compound has favorable pharmacokinetic properties, including good solubility and moderate permeability, making it a candidate for further development in treating bacterial infections .

The proposed mechanism involves the inhibition of key enzymes in bacterial fatty acid synthesis, which is essential for cell wall integrity. This disruption leads to bacterial cell death, particularly in slow-growing pathogens like M. tuberculosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.